molecular formula C10H13NO2 B6361464 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole CAS No. 1823947-30-3

4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole

Cat. No.: B6361464
CAS No.: 1823947-30-3
M. Wt: 179.22 g/mol
InChI Key: VATKYOSGPYTATJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with acetone in the presence of an acid catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzodioxole is reacted with formaldehyde and a primary amine under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole undergoes several types of chemical reactions:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzodioxole ring can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole is unique due to its specific structural features, such as the benzodioxole ring and the aminomethyl group

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKYOSGPYTATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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